N-{[6-(Methylamino)-9H-purin-9-yl]acetyl}glycine
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Overview
Description
2-(2-(6-(Methylamino)-9H-purin-9-yl)acetamido)acetic acid is a complex organic compound with a purine base structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(6-(Methylamino)-9H-purin-9-yl)acetamido)acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the alkylation of a purine derivative with a methylamino group, followed by acylation with acetic acid derivatives. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and advanced purification methods are employed to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
2-(2-(6-(Methylamino)-9H-purin-9-yl)acetamido)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the purine base, often using halogenated reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-(2-(6-(Methylamino)-9H-purin-9-yl)acetamido)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in cellular processes and as a probe for biochemical pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and viral infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-(6-(Methylamino)-9H-purin-9-yl)acetamido)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins, thereby influencing cellular functions.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A naturally occurring purine nucleoside with similar structural features.
Guanosine: Another purine nucleoside with comparable chemical properties.
6-Methylaminopurine: A simpler analog with a methylamino group attached to the purine base.
Uniqueness
2-(2-(6-(Methylamino)-9H-purin-9-yl)acetamido)acetic acid is unique due to its specific substitution pattern and the presence of both an acetamido and a methylamino group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
918334-38-0 |
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Molecular Formula |
C10H12N6O3 |
Molecular Weight |
264.24 g/mol |
IUPAC Name |
2-[[2-[6-(methylamino)purin-9-yl]acetyl]amino]acetic acid |
InChI |
InChI=1S/C10H12N6O3/c1-11-9-8-10(14-4-13-9)16(5-15-8)3-6(17)12-2-7(18)19/h4-5H,2-3H2,1H3,(H,12,17)(H,18,19)(H,11,13,14) |
InChI Key |
AQKUWKLXDRSYLO-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C2C(=NC=N1)N(C=N2)CC(=O)NCC(=O)O |
Origin of Product |
United States |
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